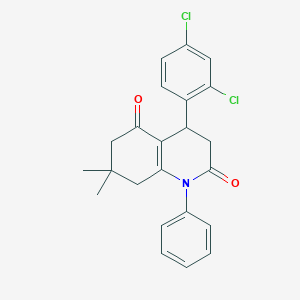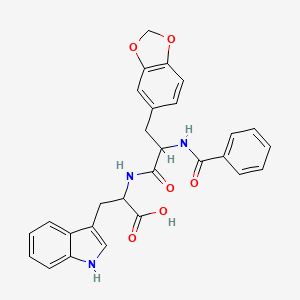![molecular formula C24H25N3O3 B6101630 1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6101630.png)
1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a prolinamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide is not fully understood. However, it is believed to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and receptors, which may contribute to its biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Some of the effects that have been observed include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective effects: It has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
3. Vasodilatory effects: this compound has been found to exhibit vasodilatory effects and may have potential applications in the treatment of cardiovascular diseases such as hypertension.
Advantages and Limitations for Lab Experiments
1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, there are also some limitations to its use. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions for research on 1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide. Some of the areas that could be explored include:
1. Further studies on its mechanism of action: A better understanding of the mechanism of action of this compound could help identify new potential applications in various research areas.
2. Development of new derivatives: The synthesis of new derivatives of this compound could lead to the discovery of compounds with even more potent biochemical and physiological effects.
3. Clinical trials: Further studies on the safety and efficacy of this compound in humans could lead to its development as a new therapeutic agent for various diseases.
Conclusion:
This compound is a valuable tool for researchers in various fields. It has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new therapeutic agents. Its synthesis method is easy and yields a pure product. However, its mechanism of action is not fully understood, and its use is relatively expensive. Future research on this compound could lead to the discovery of new potential applications in various research areas.
Synthesis Methods
The synthesis of 1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide involves the reaction of 3-methoxybenzaldehyde, 2-(3-pyridinyloxy)aniline, and proline amide in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of the reaction is typically high, and the product is obtained in a pure form.
Scientific Research Applications
1-(3-methoxybenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the research areas where this compound has been studied include:
1. Cancer Research: this compound has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Research: This compound has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Research: this compound has been found to exhibit vasodilatory effects and has been studied for its potential applications in the treatment of cardiovascular diseases such as hypertension.
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-N-(2-pyridin-3-yloxyphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-29-19-8-4-7-18(15-19)17-27-14-6-11-22(27)24(28)26-21-10-2-3-12-23(21)30-20-9-5-13-25-16-20/h2-5,7-10,12-13,15-16,22H,6,11,14,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGARJCWOYMLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC2C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)
![N-(3-cyclopentylpropyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B6101565.png)

![5-[(cyclobutylamino)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6101589.png)
![N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6101597.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6101605.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6101638.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B6101641.png)

![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![2-(2,5-dichlorophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6101667.png)
![1-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6101668.png)